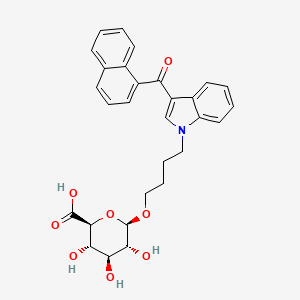
JWH 073 N-(4-Hydroxybutyl)-β-D-Glucuronid
Übersicht
Beschreibung
JWH 018 N-Pentansäure β-D-Glucuronid: ist ein Metabolit des synthetischen Cannabinoids JWH 018. Diese Verbindung wird im Körper als Ergebnis des Stoffwechsels von JWH 018 gebildet, das für seine psychoaktiven Wirkungen bekannt ist, die denen von Δ9-Tetrahydrocannabinol (Δ9-THC) in Cannabis ähneln . Das Glucuronidkonjugat ist ein wichtiger Harnmetabolit, was es in forensischen und toxikologischen Studien bedeutsam macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von JWH 018 N-Pentansäure β-D-Glucuronid beinhaltet die Glucuronidierung von JWH 018 N-Pentansäure. Dieser Prozess erfordert typischerweise die Verwendung von Glucuronosyltransferase-Enzymen, die den Transfer von Glucuronsäure auf die Ausgangssubstanz ermöglichen . Die Reaktionsbedingungen umfassen oft ein wässriges Puffersystem und eine Quelle für Glucuronsäure, wie z. B. Uridindiphosphatglucuronsäure (UDPGA) .
Industrielle Produktionsmethoden: Der allgemeine Ansatz würde großmaßstäbliche enzymatische Glucuronidierungsreaktionen unter kontrollierten Bedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Chemie: JWH 018 N-Pentansäure β-D-Glucuronid wird als Referenzstandard in der analytischen Chemie zur Detektion und Quantifizierung von synthetischen Cannabinoiden in biologischen Proben verwendet .
Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um den Metabolismus und die Pharmakokinetik von synthetischen Cannabinoiden zu untersuchen .
Medizin: Obwohl es nicht therapeutisch eingesetzt wird, ist es in der forensischen Medizin von Bedeutung für die Identifizierung des Konsums von synthetischen Cannabinoiden .
Industrie: Die Verbindung wird bei der Entwicklung von analytischen Methoden zur Detektion von synthetischen Cannabinoiden in verschiedenen Matrizes verwendet .
Wirkmechanismus
Molekulare Ziele und Pfade: JWH 018 N-Pentansäure β-D-Glucuronid selbst hat keinen direkten Wirkmechanismus, da es ein Metabolit ist. Seine Ausgangssubstanz, JWH 018, wirkt als Agonist an den Cannabinoidrezeptoren CB1 und CB2 . Der Glucuronidierungsprozess macht die Verbindung wasserlöslicher und erleichtert so ihre Ausscheidung aus dem Körper .
Wirkmechanismus
Target of Action
The primary target of JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide is the central cannabinoid (CB1) receptor . The CB1 receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including mood, appetite, pain-sensation, and memory.
Mode of Action
JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide acts as a mildly selective agonist of the CB1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the CB1 receptor, mimicking the action of endogenous cannabinoids, leading to a series of changes in the cell.
Biochemical Pathways
The compound is characterized by monohydroxylation of the N-alkyl chain , based on the metabolism of the closely-related compounds JWH 015 and JWH 018 . This process affects various biochemical pathways, leading to downstream effects such as modulation of neurotransmitter release in the brain.
Pharmacokinetics
JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide is expected to be a major urinary metabolite of JWH 073 . In urine samples, this metabolite of JWH 018 is almost completely glucuronidated
Action Environment
The action, efficacy, and stability of JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2~8°C to maintain its stability. Other factors such as pH, presence of other substances, and individual genetic variations can also impact the compound’s action and efficacy.
Biochemische Analyse
Biochemical Properties
JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide interacts with various enzymes, proteins, and other biomolecules. It is expected to be involved in the metabolism of the closely-related JWH 015 and JWH 018
Cellular Effects
Its parent compound, JWH 073, has been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is expected to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Its parent compound, JWH 073, has been shown to have effects in animal models .
Metabolic Pathways
JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide is expected to be involved in metabolic pathways, potentially interacting with various enzymes or cofactors
Transport and Distribution
It is expected to interact with various transporters or binding proteins .
Subcellular Localization
It is expected to be directed to specific compartments or organelles based on the properties of its parent compound, JWH 073 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of JWH 018 N-pentanoic acid β-D-Glucuronide involves the glucuronidation of JWH 018 N-pentanoic acid. This process typically requires the use of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the parent compound . The reaction conditions often include an aqueous buffer system and a source of glucuronic acid, such as uridine diphosphate glucuronic acid (UDPGA) .
Industrial Production Methods: the general approach would involve large-scale enzymatic glucuronidation reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) können verwendet werden.
Substitution: Substitutionsreaktionen erfordern oft die Verwendung von elektrophilen Reagenzien und Katalysatoren.
Hauptprodukte:
Oxidation: Hydroxylierte Metaboliten.
Reduktion: Reduzierte Metaboliten.
Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
JWH 018 N-(5-hydroxypentyl) β-D-Glucuronid: Ein weiterer wichtiger Harnmetabolit von JWH 018.
JWH 073 N-Pentansäure β-D-Glucuronid: Ein ähnlicher Metabolit, der vom synthetischen Cannabinoid JWH 073 abgeleitet ist.
Eindeutigkeit: JWH 018 N-Pentansäure β-D-Glucuronid ist aufgrund seiner spezifischen Struktur und seines Bildungswegs einzigartig, der die Glucuronidierung von JWH 018 N-Pentansäure beinhaltet . Dies macht es zu einem wichtigen Marker für die Detektion von JWH 018-Konsum in forensischen und toxikologischen Studien .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO8/c31-23(20-12-7-9-17-8-1-2-10-18(17)20)21-16-30(22-13-4-3-11-19(21)22)14-5-6-15-37-29-26(34)24(32)25(33)27(38-29)28(35)36/h1-4,7-13,16,24-27,29,32-34H,5-6,14-15H2,(H,35,36)/t24-,25-,26+,27-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGKIHYPMBEHBR-DYXRGMLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCOC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016930 | |
| Record name | 4-[3-(1-naphthalenylcarbonyl)-1H-indol-1-yl]butyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1322008-41-2 | |
| Record name | 4-[3-(1-naphthalenylcarbonyl)-1H-indol-1-yl]butyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



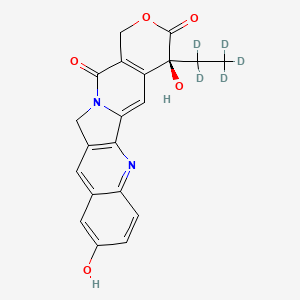
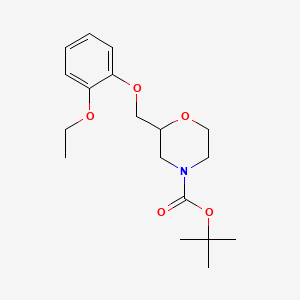
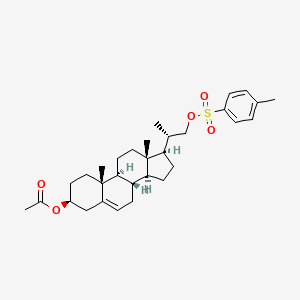

![(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B590037.png)
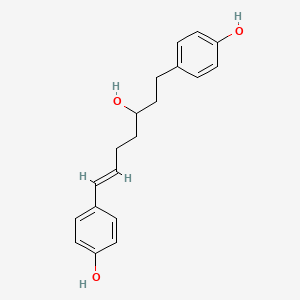
![2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone](/img/structure/B590041.png)
![[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] decanoate](/img/structure/B590046.png)
